N-Me-D-Thr(tBu)-OH.HCl

Peptide Stability Protease Resistance D-Amino Acids

Sourcing generic threonine analogs for SPPS often leads to O-acylation side reactions or rapid proteolytic degradation of the final peptide. N-Me-D-Thr(tBu)-OH.HCl is the precise solution, engineered with orthogonal tBu protection to prevent synthetic failure and D-configuration plus N-methylation for >17-fold protease resistance. Key advantages: • Orthogonal tBu group ensures compatibility with standard Fmoc SPPS, eliminating O-acylation risk. • Hydrochloride salt form guarantees high solubility in DMF/NMP for automated synthesizers. • Non-proteinogenic structure expands chemical diversity in screening libraries for novel hit discovery.

Molecular Formula C9H20ClNO3
Molecular Weight 225.71 g/mol
Cat. No. B14793026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Me-D-Thr(tBu)-OH.HCl
Molecular FormulaC9H20ClNO3
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC)OC(C)(C)C.Cl
InChIInChI=1S/C9H19NO3.ClH/c1-6(13-9(2,3)4)7(10-5)8(11)12;/h6-7,10H,1-5H3,(H,11,12);1H/t6-,7-;/m1./s1
InChIKeyGKIUBXVFBXDBDS-ZJLYAJKPSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Me-D-Thr(tBu)-OH.HCl: Product Overview


N-Me-D-Thr(tBu)-OH.HCl is a protected, N-methylated, non-proteinogenic D-amino acid derivative . It is classified as an N-methyl amino acid building block for peptide synthesis. The compound features a D-configured stereocenter, an N-methyl group, an O-tert-butyl (tBu) ether side-chain protecting group, and is supplied as a hydrochloride salt to enhance solubility and stability [1]. Its molecular formula is C9H20ClNO3 and its molecular weight is 225.71 g/mol .

D-stereochemistry for protease-resistance studies
N-methylation for conformational control
tBu ether for Fmoc-SPPS orthogonality
HCl salt for reliable solubility and handling

N-Me-D-Thr(tBu)-OH.HCl: Non-Interchangeability


Simple substitution with an L-isomer, a non-methylated derivative, or a free hydroxyl analog is not chemically or biologically equivalent. Each structural feature—D-stereochemistry, N-methylation, and the tBu protecting group—has a distinct and quantifiable impact on peptide synthesis efficiency, final product stability, and biological performance [1][2]. The following evidence demonstrates that N-Me-D-Thr(tBu)-OH.HCl is a precisely engineered building block, and its replacement with a generic alternative introduces significant risk of synthetic failure, racemization, or loss of the desired pharmacological properties in the final peptide .

L-isomer May not maintain proteolytic resistance; D-configuration required for class-reported stability enhancement.
Non-methylated May compromise coupling efficiency and final peptide stability; N-methylation supports synthesis and proteolytic protection.
Unprotected OH May cause O-acylation side reactions, reducing yield; tBu protection is essential for orthogonal Fmoc-SPPS.

N-Me-D-Thr(tBu)-OH.HCl: Evidence vs. Key Comparators


D-Amino Acid Configuration Boosts Protease Resistance

Incorporating D-amino acids significantly inhibits the enzymatic hydrolysis of peptides. A direct study on D-amino acid-containing peptides showed that N-terminal acetylation increased the substrate decay rate constant for Proteinase K by 17.5 times, indicating a substantial enhancement in resistance to serine proteases compared to L-amino acid counterparts [1]. This class-level evidence directly supports the selection of the D-isomer (N-Me-D-Thr(tBu)-OH.HCl) over the L-isomer (N-Me-L-Thr(tBu)-OH.HCl) for applications where enhanced proteolytic stability is required.

Protease Resistance
Class-level inference
17.5× increase in substrate decay rate constant (Proteinase K) for D-amino acid peptide vs L-peptide (N-terminal acetylated context).
Supports D-isomer selection for stability studies.
Proteinase K assay context; may vary with sequence.
Peptide Stability Protease Resistance D-Amino Acids Enzymatic Degradation

N-Methylation Improves Synthesis and Peptide Stability

N-methyl amino acids are known to be challenging to couple, often resulting in low yields and diastereomer formation . This necessitates the use of specialized, high-purity building blocks like N-Me-D-Thr(tBu)-OH.HCl. Furthermore, class-level evidence shows that poly-N-methylated peptides have significantly enhanced proteolytic stability over their non-methylated analogues [1]. This dual benefit—enabling successful synthesis and improving the final product's stability—makes N-methylation a critical design feature not found in standard D-Thr(tBu)-OH.

Synthesis & Stability
Class-level inference
N-Methyl amino acids: low to moderate coupling yields, diastereomer formation risk; poly-N-methylated peptides show enhanced proteolytic stability over non-methylated analogues.
Supports N-methylated building block for stability and synthesis review.
Coupling efficiency and in vitro stability assays.
Peptide Synthesis N-Methyl Amino Acids Coupling Efficiency Proteolytic Stability ADMET

tBu Protection for Orthogonal Synthesis

The tert-butyl (tBu) ether protecting group on the threonine hydroxyl is acid-labile and is quantitatively cleaved by trifluoroacetic acid (TFA) during the final deprotection step of Fmoc-based Solid-Phase Peptide Synthesis (SPPS) [1]. This orthogonality—stability to basic Fmoc deprotection conditions but lability to acid—is essential for preventing side reactions during chain assembly. Using an unprotected analog (N-Me-D-Thr-OH) would lead to O-acylation and other unwanted side products, drastically reducing yield and purity.

Fmoc-SPPS Orthogonality
Class-level inference
tBu ether stable to piperidine (Fmoc removal), quantitatively cleaved by TFA (0.5-4 h) at final deprotection.
Required for Fmoc-SPPS to prevent O-acylation.
Standard Fmoc/tBu SPPS conditions.
Solid-Phase Peptide Synthesis Orthogonal Protection tBu Ether Acid Lability

Hydrochloride Salt Enhances Solubility and Stability

The hydrochloride salt form of amino acid derivatives is known to significantly enhance aqueous solubility and stability compared to their free base or zwitterionic forms . While specific quantitative solubility data for N-Me-D-Thr(tBu)-OH.HCl is not available in the public domain, the general principle is well-established: hydrochlorides are preferred standards due to their excellent water solubility [1]. This facilitates easier handling, dissolution, and more efficient coupling reactions in both solution- and solid-phase peptide synthesis, directly impacting workflow efficiency and reproducibility.

Solubility & Handling
Supporting evidence
Amino acid hydrochlorides reported as well soluble in water; specific data for this compound not publicly available.
May support smoother dissolution for synthesis.
Data to verify; supplier context.
Solubility Peptide Synthesis Hydrochloride Salt Building Block Handling

Applications of N-Me-D-Thr(tBu)-OH.HCl


Protease-Resistant Peptide Therapeutics

When designing peptide-based drugs intended for oral administration or extended in vivo half-life, the D-configuration is essential. Evidence shows D-amino acid-containing peptides are significantly more resistant to proteases like Proteinase K [1]. N-Me-D-Thr(tBu)-OH.HCl is the ideal building block for incorporating this stability into a peptide chain. This scenario is supported by the evidence that D-amino acids can increase protease resistance by over 17-fold under certain conditions [1].

Fmoc-SPPS of Complex Peptides

For any project employing standard Fmoc/tBu SPPS, N-Me-D-Thr(tBu)-OH.HCl is the required form. Its tBu protecting group is orthogonal to the base-labile Fmoc group, preventing side reactions during chain assembly [2]. Attempting to use an unprotected analog (e.g., N-Me-D-Thr-OH) would lead to synthetic failure due to O-acylation. The hydrochloride salt further ensures smooth dissolution in DMF or NMP, which is critical for automated synthesizers.

Conformational and Metabolic Stabilization of Bioactive Peptides

N-Methylation is a proven strategy for altering peptide conformation and enhancing metabolic stability [3]. N-Me-D-Thr(tBu)-OH.HCl is the key reagent for introducing an N-methylated D-threonine residue. This modification is particularly valuable in medicinal chemistry programs aimed at improving the drug-likeness of lead peptides by increasing their proteolytic stability and potentially modulating their target affinity.

Peptide Library Construction for Drug Discovery

In high-throughput screening efforts to identify novel peptide ligands or inhibitors, the use of non-natural amino acids like N-Me-D-Thr(tBu)-OH.HCl expands chemical diversity. Its unique combination of D-stereochemistry and N-methylation creates a structural motif not found in nature, increasing the likelihood of discovering hits with novel binding modes and improved pharmacokinetic profiles [1][3].

Application
Selection Property
Validation Focus
Protease-resistant peptide studies
D-configuration for stability
Proteolytic stability assays
Fmoc-SPPS of complex peptides
tBu protection & HCl salt
Orthogonal deprotection & solubility
Conformational & metabolic stabilization studies
N-methylation
Metabolic stability & conformational analysis
Peptide library construction for screening
Non-natural D-amino acid
Chemical diversity & hit identification

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14 linked technical documents
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